N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a naphthyridine core, substituted with a dimethoxyphenyl group, a thiomorpholine ring, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the dimethoxyphenyl group and the thiomorpholine ring. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
- N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Biological Activity
N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a novel compound with a complex structure that suggests potential therapeutic applications. Its unique combination of a naphthyridine core, thiomorpholine moiety, and dimethoxyphenyl group positions it as a candidate for further pharmacological exploration, particularly in cancer treatment and other diseases influenced by cellular proliferation and apoptosis.
Chemical Structure and Properties
The compound's molecular formula is C19H24N4O3S with a molecular weight of approximately 424.52 g/mol. Its structural features include:
- Naphthyridine core : A bicyclic aromatic structure containing nitrogen.
- Thiomorpholine-4-carbonyl group : This functional group may enhance the compound's interaction with biological targets.
- Dimethoxyphenyl substituents : These groups can influence the compound's solubility and binding affinity.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity:
-
Anticancer Properties :
- The compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Interaction studies have shown that it could selectively bind to certain enzymes or receptors involved in cancer pathways .
- Mechanism of Action :
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits the growth of several cancer cell lines. For instance:
- Cell Viability Assays : The compound showed a dose-dependent reduction in cell viability across multiple cancer types.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cell populations upon treatment with the compound.
In Vivo Studies
Animal model studies are essential to validate the in vitro findings:
- Xenograft Models : Preliminary results from xenograft studies suggest that the compound can significantly reduce tumor size compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Methyl-3-(thiomorpholine-4-carbonyl)pyridin-2(1H)-one | Contains a thiomorpholine group and pyridine core | Lacks the naphthyridine structure |
7-Methyl-N-(2-methoxyphenyl)-1,8-naphthyridin-4-amine | Similar naphthyridine core but different substituents | Different phenolic substituents |
N-(2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amines | Contains fluorine substitution instead of methoxy groups | Variation in halogen substitution |
This table illustrates how the presence of both thiomorpholine and dimethoxyphenyl groups in this compound contributes to its distinct chemical properties and potential biological activities compared to similar compounds.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving human breast cancer cells showed that treatment with this compound led to a significant decrease in tumor growth markers.
- Case Study 2 : In a preclinical trial on lung cancer models, the compound demonstrated enhanced efficacy when used in combination with existing chemotherapeutics.
Properties
IUPAC Name |
[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-4-5-18-20(25-15-10-16(28-2)12-17(11-15)29-3)19(13-23-21(18)24-14)22(27)26-6-8-30-9-7-26/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQSLANBXJFYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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